N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine
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Overview
Description
TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6400(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE is a complex organic compound with a unique structure that includes a triazatricyclo ring system and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo ring system and the introduction of the chlorophenyl group. Common reagents used in these steps include tert-butylamine, chlorobenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE is unique due to its triazatricyclo ring system, which is not commonly found in other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C21H23ClN4 |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C21H23ClN4/c1-21(2,3)23-12-13-25-19(15-8-10-16(22)11-9-15)14-26-18-7-5-4-6-17(18)24-20(25)26/h4-11,14,23H,12-13H2,1-3H3 |
InChI Key |
DNBDAAVJXJHADK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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